molecular formula C25H27N3O4 B2724567 N-benzyl-N-ethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide CAS No. 872855-07-7

N-benzyl-N-ethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2724567
CAS RN: 872855-07-7
M. Wt: 433.508
InChI Key: XDLZNUYWPLPUAH-UHFFFAOYSA-N
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Description

N-benzyl-N-ethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, also known as compound X, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as pharmacology, medicinal chemistry, and drug discovery.

Scientific Research Applications

Antitumor Properties

Research has shown that derivatives similar to "N-benzyl-N-ethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide" have significant antitumor properties. A study synthesized new compounds through reactions involving morpholine, demonstrating promising results in the search for new anticancer agents. The synthesized compounds were evaluated within the Developmental Therapeutic Program of the National Cancer Institute, highlighting their potential as anticancer agents (Horishny et al., 2020).

Antifungal Agents

Another research focus has been the development of broad-spectrum antifungal agents. Compounds with structural similarities to "this compound" have been identified as effective fungicidal agents against various fungal species, including Candida and Aspergillus. These findings suggest the potential of such compounds in treating fungal infections, with modifications enhancing plasmatic stability while maintaining antifungal activity (Bardiot et al., 2015).

Enzyme Inhibition and Medicinal Chemistry

Research has also explored the enzyme inhibitory properties and medicinal chemistry applications of compounds structurally related to "this compound." For instance, the synthesis and evaluation of thiazolyl N-benzyl-substituted acetamide derivatives, including modifications to the morpholino group, have demonstrated Src kinase inhibitory and anticancer activities. This highlights the role of the chemical structure in targeting specific enzymes and pathways for therapeutic purposes (Fallah-Tafti et al., 2011).

Allelochemical Transformation

Additionally, the transformation of allelochemicals in soil environments has been studied, with compounds similar to "this compound" playing a role in the microbial transformation of benzoxazolinone and benzoxazinone allelochemicals. This research is crucial for understanding how such compounds can be exploited for agricultural benefits, such as weed and soil-borne disease suppression (Fomsgaard et al., 2004).

properties

IUPAC Name

N-benzyl-N-ethyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4/c1-2-26(16-19-8-4-3-5-9-19)25(31)24(30)21-17-28(22-11-7-6-10-20(21)22)18-23(29)27-12-14-32-15-13-27/h3-11,17H,2,12-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDLZNUYWPLPUAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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